molecular formula C6H4BClF2O2 B1365669 4-Chloro-2,6-difluorophenylboronic acid CAS No. 925911-61-1

4-Chloro-2,6-difluorophenylboronic acid

Cat. No. B1365669
CAS RN: 925911-61-1
M. Wt: 192.36 g/mol
InChI Key: HJOWOCFSNXZHQW-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorophenylboronic acid, commonly known as 4-Chloro-2,6-difluorobenzeneboronic acid (4-Cl-2,6-DFBPBA), is an important organoboronic acid compound used in various scientific and industrial applications. It is a versatile compound that can be used as a catalyst, reagent, or precursor for a variety of reactions. It is an important building block for the synthesis of various compounds and is widely used in organic synthesis, analytical chemistry, and drug discovery. 4-Cl-2,6-DFBPBA is a highly reactive, non-toxic compound with a high degree of solubility in organic solvents, making it an ideal choice for laboratory experiments.

Scientific Research Applications

Structural and Spectroscopic Analysis

4-Chloro-2,6-difluorophenylboronic acid has been studied for its structural and spectroscopic properties. Kurt (2009) analyzed the vibrational spectra of 4-chlorophenylboronic acids using Fourier transform Raman and infrared spectroscopy, combined with Hartree–Fock and density functional harmonic calculations. This research contributes to understanding the molecule's stability and its interaction with light, which is crucial in materials science and chemistry (Kurt, 2009).

Synthesis and Polymerization

The molecule has been utilized in the synthesis of novel polymers. Banerjee et al. (1999) reported the successful synthesis of perfluoroalkyl-activated bishalo monomers using 4-chloro-phenylboronic acid. These monomers were then converted into poly(arylene ether)s, showing high thermal stability. Such polymers have potential applications in various industrial and technological fields due to their thermal resistance and stability (Banerjee, Maier, & Burger, 1999).

Environmental Analysis

In the environmental sector, research has focused on the degradation of pollutants using boronic acids. Goskonda, Catallo, and Junk (2002) explored the sonochemical degradation of aromatic organic pollutants, including compounds similar to 4-chloro-2,6-difluorophenylboronic acid. This work is essential for developing methods to mitigate the environmental impact of such compounds (Goskonda, Catallo, & Junk, 2002).

Fluorescence Quenching Mechanism

The molecule has also been investigated in the context of fluorescence quenching. Geethanjali, Nagaraja, and Melavanki (2015) studied the fluorescence quenching of boronic acid derivatives at room temperature. Understanding such interactions is vital for developing new sensors and diagnostic tools (Geethanjali, Nagaraja, & Melavanki, 2015).

Chemical Synthesis and Reactions

In chemical synthesis, 4-Chloro-2,6-difluorophenylboronic acid plays a role in the creation of complex molecules. For instance, Parry et al. (2002) used similar boronic acids for palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives. Such reactions are fundamental in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2,6-difluorophenylboronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (such as 4-Chloro-2,6-difluorophenylboronic acid) transfers the organic group to the palladium catalyst . This is followed by the reductive elimination step, which forms the desired carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 4-Chloro-2,6-difluorophenylboronic acid participates, is a key biochemical pathway. This reaction is widely applied in organic synthesis for the construction of carbon-carbon bonds . The downstream effects include the formation of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .

Pharmacokinetics

Its solubility, stability, and reactivity are crucial for its effectiveness in the suzuki-miyaura coupling reaction .

Result of Action

The result of the action of 4-Chloro-2,6-difluorophenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and materials for organic electronics .

Action Environment

The action of 4-Chloro-2,6-difluorophenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a base and a suitable solvent . The reaction is also sensitive to moisture and oxygen, requiring an inert atmosphere for optimal results . The temperature and reaction time can also affect the yield and selectivity of the reaction .

properties

IUPAC Name

(4-chloro-2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOWOCFSNXZHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402534
Record name 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

925911-61-1
Record name 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-difluorophenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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